

# Third-Generation EGFR-TKIs for T790M-Positive NSCLC

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## Compound Focus: Mutated EGFR-IN-1

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The table below summarizes key efficacy data from recent clinical studies on third-generation EGFR TKIs for the second-line treatment of EGFR T790M mutation-positive advanced NSCLC.

Drug Name (Regimen)	Study Details	Median PFS (Months)	Median OS (Months)	ORR (%)	Key Findings
Rilertinib [1]	Phase II (NCT03823807); n=227	12.2 (95% CI: 9.7-13.8)	25.9 (95% CI: 25.1-NA)	60.8	Cost-effective vs. osimertinib in the Chinese healthcare setting [1].
Osimertinib + Anlotinib [2]	Phase II (NCT04029350); n=31	16.2 (95% CI: 9.8-23.6)	31.4 (95% CI: 27.3-NR)	45.2	Combination therapy shows promising long-term efficacy; ctDNA clearance correlates with longer PFS/OS [2].
Osimertinib (AURA3) [2]	Phase III (AURA3); vs. chemotherapy	10.1	-	-	Benchmark for second-line monotherapy in T790M-positive patients [2].
First-/Second-gen TKI →	Retrospective Study; n=26	12.9 (1st/2nd)	-	-	Sequential therapy (1st/2nd gen TKI then

Drug Name (Regimen)	Study Details	Median PFS (Months)	Median OS (Months)	ORR (%)	Key Findings
Osimeertinib [3]	(sequential)	gen TKI)			osimeertinib) showed similar overall treatment duration to first-line osimeertinib (median ~23 months) [3].

## Experimental Protocols for Key Assessments

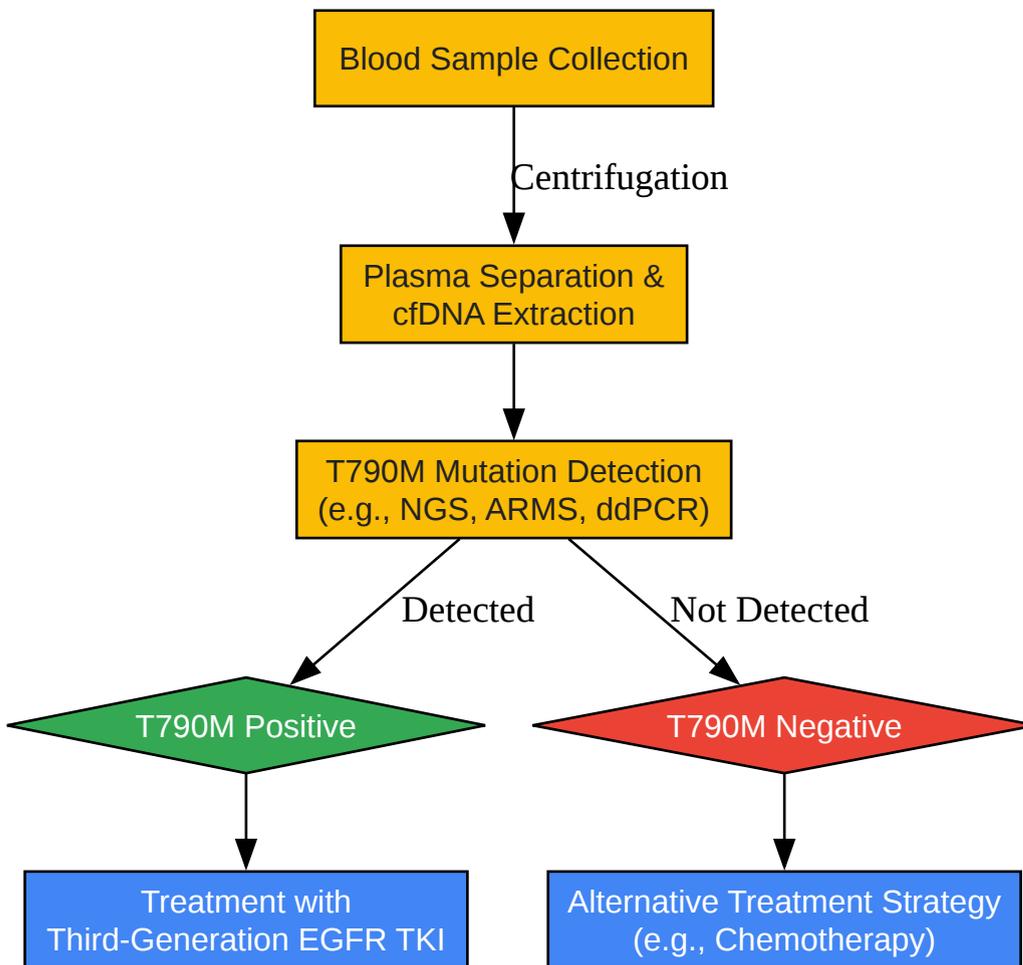
For researchers designing studies on compounds like **Mutated EGFR-IN-1**, here are detailed methodologies for critical experiments based on the cited literature.

- Circulating Tumor DNA (ctDNA) Analysis for T790M Detection and Monitoring [2]
  - **Sample Collection:** Collect longitudinal blood samples (e.g., pre-treatment, at Cycle 2 Day 21, and at progression).
  - **cfDNA Extraction:** Isolate cell-free DNA (cfDNA) from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid kit).
  - **Mutation Analysis:** Utilize **Next-Generation Sequencing (NGS)** with a multi-gene panel. This allows for parallel assessment of the T790M mutation, original activating mutations (e.g., exon 19 del, L858R), and emerging resistance mutations (e.g., C797S) [2].
  - **Data Application:** Monitor dynamic changes in mutation allele frequency. Clearance of EGFR mutations in ctDNA after two treatment cycles has been shown to correlate significantly with longer PFS and OS [2].
- In-House ARMS Method for T790M Detection in cfDNA [4]
  - **Principle:** The Amplification Refractory Mutation System (ARMS) uses allele-specific primers for highly selective PCR amplification.
  - **Primer/Probe Design:** Design primers and a hydrolysis probe (e.g., FAM-labeled) specific to the T790M mutation. Include a control probe (e.g., for a gene like TBXAS1) to confirm reaction quality.
  - **PCR Reaction:** Perform duplicate reactions with a master mix, T790M-specific primers/probe, control primers/probe, and template DNA.
  - **Cycling & Detection:** Use capillary electrophoresis (e.g., QIAxcel Advanced System) to separate and detect PCR products. This method has shown high sensitivity in detecting low

levels of T790M plasmid DNA [4].

## T790M Mutation Detection Workflow

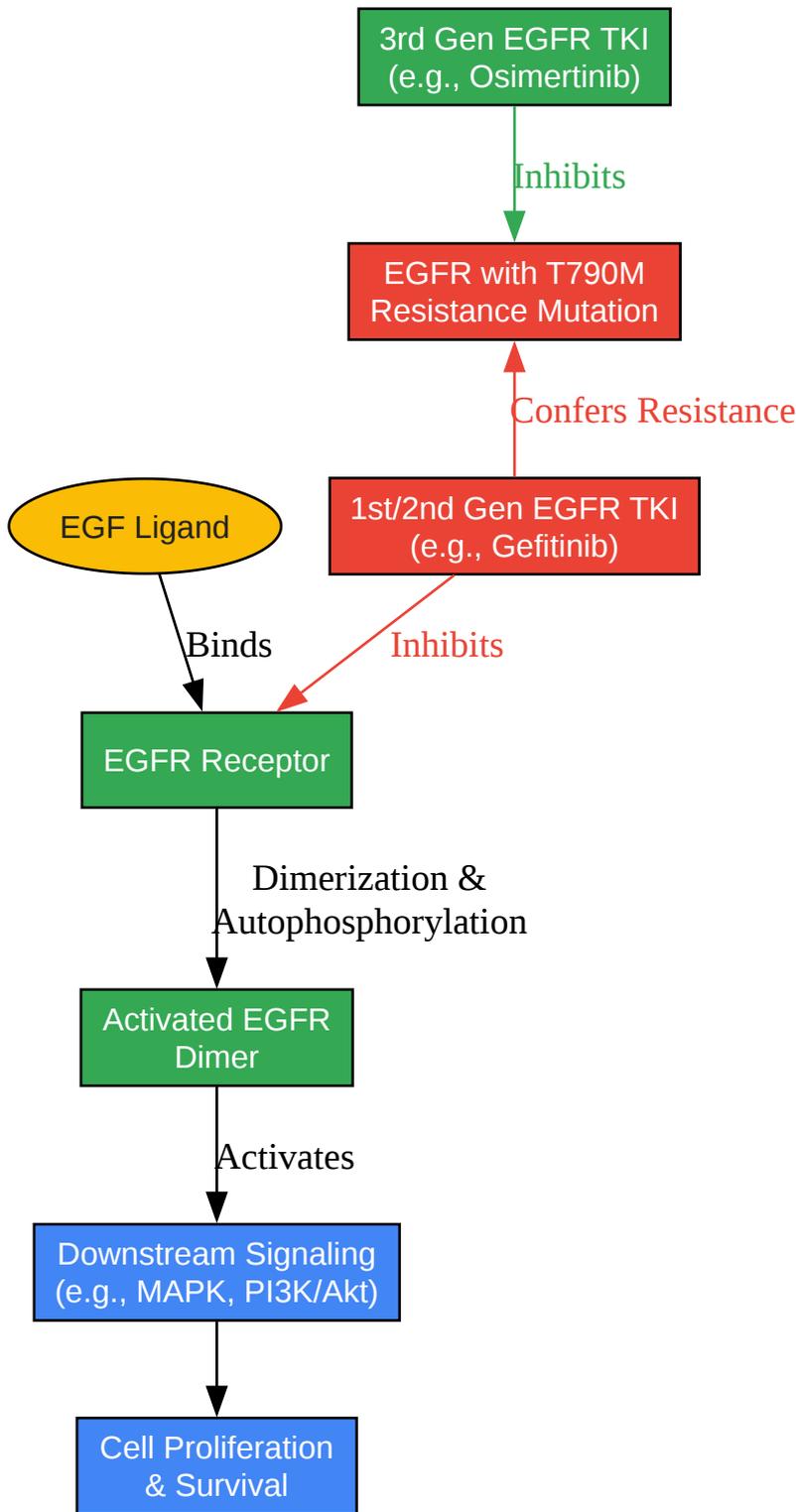
The following diagram illustrates the workflow for detecting the EGFR T790M mutation from a patient blood sample, leading to treatment selection.



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## EGFR TKI Resistance and T790M Mechanism

The diagram below outlines the core EGFR signaling pathway and the mechanism of resistance conferred by the T790M mutation.



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## Research Recommendations for Mutated EGFR-IN-1

Since direct data on **Mutated EGFR-IN-1** is unavailable in the public literature I searched, here are suggestions for further investigation:

- **Consult Patent Literature:** The compound code "EGFR-IN-1" often appears in early-stage research and patent applications. Searching specialized chemical patent databases may yield synthetic routes and preliminary in-vitro data.
- **Explore Commercial Chemical Databases:** Vendors like MedChemExpress, Selleckchem, or Cayman Chemical often provide detailed biochemical and cellular assay data for research compounds they sell, which typically includes IC50 values against various EGFR mutants.
- **Benchmark Against Known Inhibitors:** When evaluating **Mutated EGFR-IN-1**, use the data for **osimertinib**, **rilertinib**, and combination therapies from the table above as key benchmarks for its potential efficacy in T790M-positive models.

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## References

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